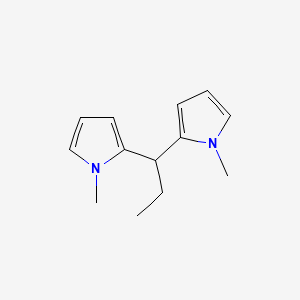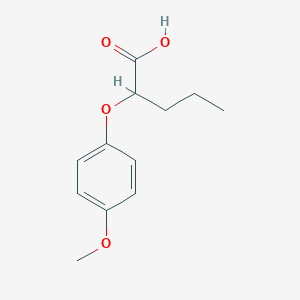stannane CAS No. 923056-92-2](/img/structure/B14196662.png)
[(9H-Fluorene-1-carbonyl)oxy](triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluorene-1-carbonyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a fluorene moiety attached to a triphenylstannane group through a carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-1-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-1-carbonyl chloride with triphenylstannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-1-carbonyl chloride+Triphenylstannane→(9H-Fluorene-1-carbonyl)oxystannane
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-1-carbonyl)oxystannane are not well-documented, the general principles of organotin compound synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluorene-1-carbonyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triphenylstannane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-1-ylmethanol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(9H-Fluorene-1-carbonyl)oxystannane has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological activity and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (9H-Fluorene-1-carbonyl)oxystannane involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorene moiety can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interacting biomolecules.
Comparaison Avec Des Composés Similaires
(9H-Fluorene-1-carbonyl)oxystannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Fluorene derivatives: Compounds like 9H-fluorene and fluorenone, which share the fluorene core structure but differ in their functional groups.
Propriétés
Numéro CAS |
923056-92-2 |
|---|---|
Formule moléculaire |
C32H24O2Sn |
Poids moléculaire |
559.2 g/mol |
Nom IUPAC |
triphenylstannyl 9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;3*1-2-4-6-5-3-1;/h1-7H,8H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
MBZXGCHQUFSDDK-UHFFFAOYSA-M |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
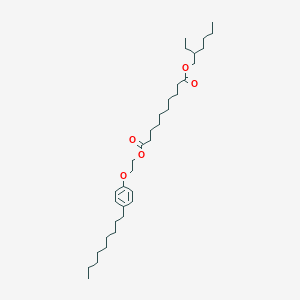
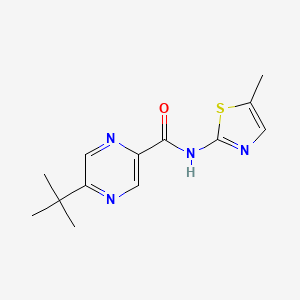
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
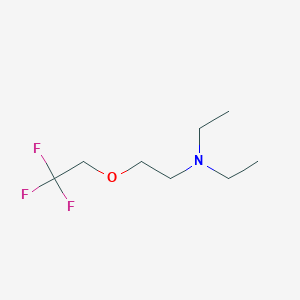

![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
